In Vivo Antitumor Efficacy vs Dasatinib
In a direct head-to-head in vivo study, Ddr1-IN-8 (compound 7s) exhibited stronger antitumor activity than dasatinib. Crucially, this enhanced efficacy was achieved without causing significant weight loss at the administered dose of 30 mg/kg, indicating a favorable tolerability profile in this model [1].
| Evidence Dimension | In Vivo Antitumor Activity and Tolerability |
|---|---|
| Target Compound Data | Stronger antitumor activity than dasatinib; no significant weight loss at 30 mg/kg. |
| Comparator Or Baseline | Dasatinib (weaker antitumor activity at comparable dose). |
| Quantified Difference | Superior antitumor effect (qualitatively stated in source) with comparable weight change. |
| Conditions | In vivo xenograft model of lung adenocarcinoma; Ddr1-IN-8 administered at 30 mg/kg. |
Why This Matters
This demonstrates that Ddr1-IN-8 provides a more effective and better-tolerated therapeutic window than dasatinib in this specific in vivo cancer model, a key differentiator for oncology-focused research procurement.
- [1] Liu S, Li X, Chen C, Lin X, Zuo W, Peng C, Jiang Q, Huang W, He G. Design, synthesis, and biological evaluation of novel discoidin domain receptor inhibitors for the treatment of lung adenocarcinoma and pulmonary fibrosis. Eur J Med Chem. 2024 Feb 5;265:116100. View Source
